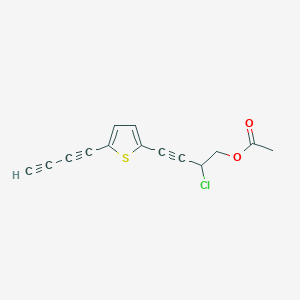
Acbp-thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acbp-thiophene, also known as this compound, is a useful research compound. Its molecular formula is C14H9ClO2S and its molecular weight is 276.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Polyynes - Diynes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that thiophene derivatives exhibit notable antibacterial properties against resistant strains such as Acinetobacter baumannii and Escherichia coli. For instance, specific thiophene compounds showed minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L against these pathogens, indicating their potential as new antimicrobial agents in treating infections caused by multidrug-resistant bacteria .
1.2 Anticancer Properties
Thiophene derivatives have been investigated for their anticancer activities. In one study, a series of novel thiophene compounds were synthesized and evaluated against various cancer cell lines. The findings revealed significant anti-cancer efficacy, with some compounds demonstrating potent activity across multiple cancer types . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
1.3 Anti-inflammatory Effects
Thiophene compounds have also been noted for their anti-inflammatory properties. Certain derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases . This property is particularly relevant in the context of chronic inflammatory conditions and autoimmune diseases.
Synthetic Strategies
The synthesis of Acbp-thiophene and its derivatives typically involves several established methods:
- Gewald Reaction : This method has been extensively used to synthesize thiophene derivatives with varying functional groups, enhancing their biological activities .
- Molecular Docking Studies : Computational approaches are employed to predict the binding affinity of thiophene derivatives to bacterial proteins, aiding in the design of more effective antimicrobial agents .
Case Study: Antimicrobial Efficacy
A recent study focused on synthesizing a series of thiophene-based heterocycles evaluated for their antimicrobial activity against methicillin-resistant Staphylococcus aureus and Clostridium difficile. The results indicated that specific thiophene derivatives exhibited strong activity against C. difficile, with MIC values as low as 2-4 μg/ml, highlighting their potential as targeted therapies for resistant infections .
Case Study: Anticancer Activity
In another investigation, a selection of thiophene derivatives was tested against a panel of cancer cell lines by the National Cancer Institute (NCI). One compound (RAA5) showed remarkable anti-cancer activity across all tested lines and was selected for further development due to its promising results in primary screenings .
Data Summary Table
特性
CAS番号 |
114691-31-5 |
|---|---|
分子式 |
C14H9ClO2S |
分子量 |
276.7 g/mol |
IUPAC名 |
[4-(5-buta-1,3-diynylthiophen-2-yl)-2-chlorobut-3-ynyl] acetate |
InChI |
InChI=1S/C14H9ClO2S/c1-3-4-5-13-8-9-14(18-13)7-6-12(15)10-17-11(2)16/h1,8-9,12H,10H2,2H3 |
InChIキー |
NSNKOTXFJDNDDD-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
正規SMILES |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
同義語 |
2-(4-acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene ACBP-thiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















